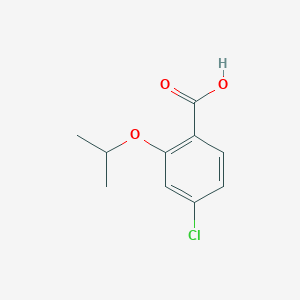

4-Chloro-2-isopropoxybenzoic acid

Vue d'ensemble

Description

4-Chloro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the fourth position and an isopropoxy group at the second position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid reacts with alcohols under acidic catalysis to form esters. For example:

Reaction:

4-Chloro-2-isopropoxybenzoic acid + Isopropyl alcohol → Isopropyl 4-chloro-2-isopropoxybenzoate

Conditions: Sulfuric acid catalyst, reflux.

Amide Formation

Reaction with amines (e.g., ethylamine) forms amides:

Reaction:

this compound + Ethylamine → 4-Chloro-2-isopropoxybenzamide

Conditions: DCC (dicyclohexylcarbodiimide) or other coupling agents.

Decarboxylation

Heating under basic or acidic conditions removes CO₂:

Reaction:

this compound → 3-Chloro-1-isopropoxybenzene + CO₂

Conditions: NaOH (aq), heat.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylic acid group activates the chloro substituent for displacement by nucleophiles:

Hydrolysis to Hydroxyl

Reaction:

this compound → 4-Hydroxy-2-isopropoxybenzoic acid

Conditions: NaOH (aq), 100°C.

Electrophilic Aromatic Substitution

The isopropoxy group directs electrophiles to the ortho/para positions relative to itself, while the chloro and carboxylic acid groups compete as meta directors.

Ether Cleavage

The isopropoxy group can be cleaved under strong acidic or reductive conditions:

Reaction (Acidic):

this compound → 4-Chloro-2-hydroxybenzoic acid + Propene

Conditions: HBr (48%), reflux.

Reaction (Reductive):

this compound → 4-Chloro-2-hydroxybenzoic acid

Conditions: BBr₃, CH₂Cl₂, −78°C.

Nitration Followed by Reduction

-

Reduction: Convert nitro to amine using H₂/Pd-C .

Final Product: 4-Amino-2-isopropoxy-5-nitrobenzoic acid.

Mechanistic Insights

-

SNAr Reactivity: The chloro group’s activation by the electron-withdrawing carboxylic acid facilitates nucleophilic attack, particularly at elevated temperatures .

-

Directing Effects: Competitive directing by isopropoxy (ortho/para) and chloro (meta) groups results in regioselectivity challenges, often requiring controlled conditions .

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development

One of the primary applications of 4-chloro-2-isopropoxybenzoic acid is as a precursor in the synthesis of herbicides. Compounds derived from this acid are effective in controlling various broadleaf weeds in cereal crops and pastures. They function by mimicking plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

Key Herbicides Derived from this compound

| Herbicide Name | Chemical Structure | Mode of Action |

|---|---|---|

| MCPA | 4-Chloro-2-methylphenoxyacetic acid | Mimics auxin, promoting abnormal growth |

| MCPP | 2-(4-chloro-2-methylphenoxy)propionic acid | Selective growth regulator for broadleaf weeds |

| MCPB | 4-(4-chloro-2-methylphenoxy)butyric acid | Similar auxin-like effects on target plants |

These herbicides are particularly effective against thistles and docks, demonstrating selectivity for dicotyledonous plants while sparing monocots such as grasses .

Pharmaceutical Applications

Synthetic Intermediate

In pharmaceutical chemistry, this compound serves as a valuable intermediate in the synthesis of various therapeutic agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Example Case Study: Synthesis of Anti-inflammatory Agents

A study highlighted the use of this compound in synthesizing novel anti-inflammatory compounds. Researchers modified the compound to enhance its anti-inflammatory properties while minimizing adverse effects commonly associated with existing medications. The results indicated a significant improvement in therapeutic index compared to traditional NSAIDs .

Environmental Impact Assessments

Given its use as a herbicide, there are ongoing studies assessing the environmental impact of this compound and its derivatives. Research has focused on:

- Toxicity to Aquatic Life : Evaluations indicate that certain formulations can be highly toxic to aquatic organisms, necessitating careful management practices.

- Degradation Pathways : Understanding how these compounds break down in the environment is crucial for assessing long-term ecological risks.

Hazard Classification Table

| Hazard Type | Classification |

|---|---|

| Acute Toxicity (oral) | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Aquatic Toxicity | Very toxic to aquatic life |

These classifications highlight the importance of handling precautions during synthesis and application processes .

Mécanisme D'action

The mechanism of action of 4-chloro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-Chloro-2-isopropoxybenzoic acid can be compared with other similar compounds such as:

4-Chloro-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of an isopropoxy group.

4-Chloro-2-ethoxybenzoic acid: Similar in structure but with an ethoxy group instead of an isopropoxy group.

4-Chloro-2-propoxybenzoic acid: Similar in structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: The presence of the isopropoxy group in this compound imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions in various applications.

Activité Biologique

Overview

4-Chloro-2-isopropoxybenzoic acid (C10H11ClO3) is an organic compound characterized by a chlorine atom at the 4-position and an isopropoxy group at the 2-position on the benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules.

The structure of this compound allows for diverse chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles.

- Esterification : The carboxylic acid group can react with alcohols.

- Reduction : The carboxylic acid can be reduced to an alcohol.

These reactions are significant for synthesizing analogs with varied biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may play a role in metabolic regulation and therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

-

Enzyme Interaction Studies :

- In silico studies have suggested that this compound interacts with critical enzymes involved in protein degradation pathways, enhancing the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). These findings highlight its potential role in modulating cellular homeostasis and combating age-related decline in proteostasis .

Toxicological Profile

Toxicological assessments reveal that while this compound exhibits beneficial biological activities, it also poses certain risks. Acute toxicity tests conducted on Tetrahymena pyriformis showed that concentrations above 100 µM resulted in significant mortality within one hour. The compound's toxicity was further influenced by pH levels, indicating the importance of environmental conditions on its biological effects .

Tables of Biological Activities

Propriétés

IUPAC Name |

4-chloro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYLIQNMPUVQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.